An In-depth Technical Guide to (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate
An In-depth Technical Guide to (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate
CAS Number: 111011-79-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate, a key intermediate in the synthesis of the third-generation dihydropyridine calcium channel blocker, Efonidipine.[1][2] This document details the compound's nomenclature, physicochemical properties, and a plausible multi-step synthetic pathway, including protocols for the preparation of its precursors. Additionally, it offers insights into the analytical characterization of the target molecule, drawing on data from analogous compounds to provide a robust resource for researchers in the field of medicinal chemistry and drug development.
Introduction
(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS No. 111011-79-1) is a crucial building block in the multi-step synthesis of Efonidipine, a therapeutic agent known for its dual-blocking action on both L-type and T-type calcium channels. The unique enamine-ester functionality of this intermediate makes it a subject of interest for organic chemists and pharmaceutical scientists. This guide aims to consolidate the available information and provide a detailed, scientifically grounded resource for the synthesis and characterization of this compound.
Nomenclature and Physicochemical Properties
-
Systematic IUPAC Name: 2-(N-benzylanilino)ethyl (2Z)-3-aminobut-2-enoate[1]
-
CAS Number: 111011-79-1[1]
-
Molecular Formula: C₁₉H₂₂N₂O₂[1]
-
Molecular Weight: 310.4 g/mol [1]
The following table summarizes the key physicochemical properties of the target compound. It is important to note that due to the limited availability of experimental data for this specific molecule, some values are predicted based on the properties of structurally similar compounds, such as ethyl 3-aminobut-2-enoate.
| Property | Value/Information | Source |
| Appearance | Expected to be a liquid or low-melting solid. | Inferred from related compounds |
| Boiling Point | Not experimentally determined. | |
| Melting Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | Inferred from related compounds |
| Density | Not experimentally determined. | |
| pKa | Not experimentally determined. | |
| LogP | Not experimentally determined. |
Synthetic Pathway
The synthesis of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is a multi-step process that can be logically divided into three main stages:
-
Synthesis of N-benzylaniline: The formation of the secondary amine backbone.
-
Synthesis of 2-(N-benzylanilino)ethanol: The introduction of the ethanol side chain.
-
Final Condensation/Transesterification: The coupling of the amino alcohol with a 3-aminobut-2-enoate precursor.
The overall synthetic workflow is depicted below:
Synthesis of N-benzylaniline
The initial step involves the N-alkylation of aniline with benzyl chloride. This reaction is typically carried out in the presence of a weak base to neutralize the hydrochloric acid byproduct.
Experimental Protocol:
-
To a stirred mixture of aniline (1.0 eq) and sodium carbonate (1.2 eq) in water, heat the reaction to 90-95 °C.
-
Slowly add benzyl chloride (1.1 eq) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude N-benzylaniline, which can be purified by vacuum distillation.
Synthesis of 2-(N-benzylanilino)ethanol
This step involves the reaction of N-benzylaniline with ethylene oxide. This reaction should be performed with caution due to the hazardous nature of ethylene oxide.
Experimental Protocol:
-
In a suitable reaction vessel, dissolve N-benzylaniline (1.0 eq) in an appropriate solvent.
-
Under controlled temperature and pressure, introduce ethylene oxide (1.1-1.5 eq). The reaction is typically catalyzed by a base.
-
Monitor the reaction until the starting material is consumed.
-
After the reaction is complete, carefully quench any unreacted ethylene oxide.
-
Work up the reaction mixture by extraction and purify the crude product by column chromatography or vacuum distillation to obtain 2-(N-benzylanilino)ethanol.
Synthesis of (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate
The final step is the formation of the target molecule, which can be achieved through the reaction of 2-(N-benzylanilino)ethanol with a suitable 3-aminobut-2-enoate precursor. A plausible and efficient method is the transesterification of ethyl 3-aminobut-2-enoate.
Proposed Experimental Protocol:
-
Combine 2-(N-benzylanilino)ethanol (1.0 eq) and ethyl 3-aminobut-2-enoate (1.1 eq) in a suitable high-boiling solvent (e.g., toluene or xylene).
-
Add a catalytic amount of a transesterification catalyst, such as sodium methoxide or a Lewis acid.
-
Heat the reaction mixture to reflux and equip the apparatus with a Dean-Stark trap to remove the ethanol byproduct, driving the equilibrium towards the product.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate.
Causality Behind Experimental Choices:
-
The use of a Dean-Stark trap in the final step is crucial for removing ethanol, which is a reversible byproduct of the transesterification reaction. Its removal shifts the equilibrium towards the formation of the desired product, thereby increasing the yield.
-
The choice of a high-boiling solvent allows for the reaction to be conducted at a temperature sufficient to overcome the activation energy and facilitate the removal of ethanol.
Analytical Characterization
Due to the lack of publicly available spectral data for the target compound, this section provides an educated prediction of the expected analytical data based on the known spectra of its constituent parts and related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Multiple signals are expected in the aromatic region (δ 6.5-7.5 ppm) corresponding to the protons of the benzyl and phenyl groups.
-
Vinyl Proton: A singlet for the vinyl proton of the 3-aminobut-2-enoate moiety is anticipated around δ 4.5-5.0 ppm.
-
Methylene Protons: Triplets corresponding to the two methylene groups of the ethyl ester chain (-OCH₂CH₂N-) are expected. The protons closer to the oxygen will be downfield compared to those closer to the nitrogen.
-
Benzyl Protons: A singlet for the benzylic methylene protons (-CH₂Ph) will likely appear around δ 4.0-4.5 ppm.
-
Methyl Protons: A singlet for the methyl group on the double bond is expected around δ 1.8-2.2 ppm.
-
Amine Protons: A broad singlet for the -NH₂ protons is expected, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR:
-
Carbonyl Carbon: A signal for the ester carbonyl carbon should be observed in the range of δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 110-150 ppm).
-
Olefinic Carbons: Two signals for the double bond carbons of the enamine system.
-
Methylene and Methyl Carbons: Signals for the methylene and methyl carbons at higher field.
Infrared (IR) Spectroscopy
-
N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the primary amine group.
-
C-H Stretching: Absorptions for aromatic and aliphatic C-H stretching will be observed around 2850-3100 cm⁻¹.
-
C=O Stretching: A strong absorption band for the ester carbonyl group is expected around 1650-1700 cm⁻¹.
-
C=C Stretching: An absorption for the C=C double bond of the enamine system will likely appear in the region of 1600-1650 cm⁻¹.
-
C-N and C-O Stretching: Bands corresponding to C-N and C-O stretching will be present in the fingerprint region.
Safety, Storage, and Handling
-
Safety: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact.
-
Storage: (Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate, being an enamine, may be susceptible to hydrolysis. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and strong acids.
-
Handling: Handle the compound with care to avoid exposure. In case of contact, wash the affected area immediately with plenty of water.
Conclusion
(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate is a vital intermediate in the synthesis of Efonidipine. This guide has provided a detailed overview of its properties, a plausible and detailed synthetic route for its preparation, and predicted analytical data to aid in its characterization. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of this and related pharmaceutical intermediates. Further experimental validation of the proposed protocols and analytical data is encouraged to build upon the knowledge base for this important compound.
References
- Chinese Patent CN112409412A, "Improved synthesis process of antihypertensive efonidipine hydrochloride.
-
Beilstein Journal of Organic Chemistry. "One-pot synthesis of enantiomerically pure N- protected allylic amines from N-protected α- amino esters." [Link]
-
New Drug Approvals. "Efonidipine, エホニジピン." [Link]
- Google Patents.
-
ResearchGate. "1 H NMR spectra of compound 2." [Link]
-
Apicule. "(Z)-2-(Benzyl(phenyl)amino)ethyl 3-aminobut-2-enoate (CAS No: 111011-79-1) API Intermediate Manufacturers." [Link]
-
Chemsrc. "China Cas 111011-63-3,Efonidipine Intermediates,Benzyl-Phenyl-Amino Supplier." [Link]
-
Wiley-VCH. "Supporting Information." [Link]
- Google Patents. "EP0245680A2 - A process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)
-
ResearchGate. "(PDF) Methyl 3-aminobut-2-enoate." [Link]
-
precisionFDA. "ETHYL 3-AMINOBUT-2-ENOATE, (E)-." [Link]
-
OSTI.gov. "Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron." [Link]
-
Organic Syntheses. "PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES." [Link]
-
Beilstein Journals. "Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines." [Link]
-
European Patent Office. "PROCESS FOR CONTINUOUS FLOW SYNTHESIS OF BETA-AMINO CROTONATE - EP 2702035 B1." [Link]
-
ChemBK. "ethyl 3-aminobut-2-enoate." [Link]
-
SpectraBase. "(Z)-3-aminobut-2-enenitrile." [Link]
